Enhanced Lipophilicity vs. Non-Brominated Analog for Improved Membrane Permeability
Ethyl 5-bromoquinazoline-8-carboxylate exhibits a calculated XLogP3-AA value of 2.5 [1], which is 0.7 log units higher than that of its non-brominated analog, ethyl quinazoline-8-carboxylate (XLogP3-AA = 1.8) [2]. This increase in lipophilicity, driven by the 5-bromo substituent, suggests enhanced passive membrane permeability, a critical parameter for optimizing oral bioavailability in drug discovery programs [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Ethyl quinazoline-8-carboxylate (2.5 vs 1.8) |
| Quantified Difference | +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
For medicinal chemists, this quantifiable difference in lipophilicity directly influences the selection of an intermediate for lead optimization; the brominated analog offers a distinct advantage for achieving target logP values in a series without additional synthetic steps.
- [1] PubChem CID 71744061, 'Ethyl 5-bromoquinazoline-8-carboxylate', National Library of Medicine. View Source
- [2] PubChem CID 72207115, 'Ethyl quinazoline-8-carboxylate', National Library of Medicine. View Source
- [3] Waring, M. J. (2010). 'Lipophilicity in drug discovery'. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
